Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

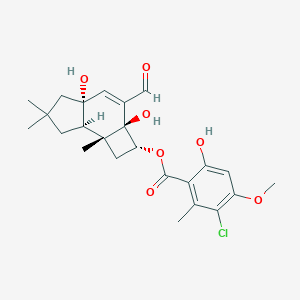

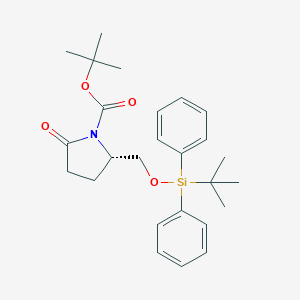

The compound “Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine” is a type of glycopeptide. Glycopeptides are often found in nuclear and cytoplasmic proteins .

Synthesis Analysis

The synthesis of this compound involves the direct glycosylation of Nα - (9-fluorenylmethyloxycarbonyl)amino acid pentafluorophenyl esters ( Nα -Fmoc-AA-OPfp’s). The synthesis of the required Ser (β- d -Glc p NAc) and Thr (β- d -Glc p NAc) building blocks poses special problems arising from the 2-amino substituent in the corresponding glycosyl donors .Molecular Structure Analysis

The molecular structure of this compound involves a glycosidic linkage to the side chain hydroxyls of serine (Ser) and threonine (Thr) residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the activation of donors with a 2- N -acyl group which provides relatively unreactive oxazoline intermediates .科学的研究の応用

Synthesis and Analogue Studies Research has focused on the synthesis of various analogues of Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine and their potential applications. Kaylor and Risley (2001) described the synthesis of four analogues, showing the compound's versatility in forming different activated carboxylic acids (Kaylor & Risley, 2001). Similarly, Hoffmann et al. (1996) synthesized C-glycosidic analogues, revealing the compound's utility in forming reversed amide bonds and its potential in peptide synthesis (Hoffmann et al., 1996). Tamura and Okai (1984) also focused on synthesizing analogs containing different glycosylamines, emphasizing the compound's role in the formation of complex molecular structures (Tamura & Okai, 1984).

Structural Analysis and Molecular Interactions Delbaere (1974) conducted an X-ray analysis to understand the molecular and crystal structures, providing insights into the glucopyranose ring conformations and the glucose-asparagine linkage, which is critical for understanding the compound's biological interactions (Delbaere, 1974). Urge et al. (1992) synthesized Fmoc-protected, glycosylated asparagines, which could be significant in the automated synthesis of glycopeptides, an important area in protein research and drug development (Urge et al., 1992).

Spectrometric Analysis for Biological Applications The compound's utility in spectrometric analysis has been demonstrated in various studies. Maury and Kärkkäinen (1979) developed a specific and sensitive method for the identification of GlcNAc-Asn in biological materials, underlining the compound's significance in diagnostic procedures and disease phase assessment (Maury & Kärkkäinen, 1979).

Peptide Synthesis and Glycopeptide Formation The compound's role in peptide synthesis and glycopeptide formation has been explored in various studies. For instance, Sakura et al. (1985) synthesized novel L-asparagine and L-glutamine derivatives, showcasing the potential of Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine in peptide chemistry (Sakura et al., 1985).

特性

IUPAC Name |

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMLCHQJOPFTE-WBXKCMFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451515 |

Source

|

| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine | |

CAS RN |

137255-40-4 |

Source

|

| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)